molecular formula C18H19N3O4 B2714895 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide CAS No. 2034369-61-2

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No.: B2714895
CAS No.: 2034369-61-2
M. Wt: 341.367
InChI Key: HAYSUEHPBGYRHW-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound that features a cinnoline core fused with a benzo-dioxine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-21-16(22)10-11-9-12(5-6-14(11)20-21)19-18(23)13-3-2-4-15-17(13)25-8-7-24-15/h2-4,10,12H,5-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYSUEHPBGYRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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